[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
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Overview
Description
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C12H8ClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-2-methylquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{7-Chloro-2-methylquinoline} + \text{Chloroacetonitrile} \xrightarrow{\text{Base, Reflux}} \text{2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group in the quinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Scientific Research Applications
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, including enzymes and receptors. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Quinazoline: Another heterocyclic compound with similar structural features and biological activities.
Uniqueness
2-((7-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both a chloro and a nitrile group, which can influence its reactivity and biological activity. The combination of these functional groups in a quinoline framework makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88757-69-1 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-(7-chloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9ClN2O/c1-8-2-3-9-4-5-10(13)12(11(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
InChI Key |
ZAZNQLMQBWIFMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2OCC#N)Cl |
Origin of Product |
United States |
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